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Introduction
VNI, a potent inhibitor of sterol 14α-demethylase (CYP51), has demonstrated significant

therapeutic potential. Understanding its toxicity profile is paramount for further preclinical and

clinical development. This technical guide provides a comprehensive overview of the currently

available toxicological data for VNI in mouse models, focusing on quantitative data,

experimental methodologies, and the underlying mechanisms of action.

Acute Toxicity
Acute toxicity studies in Swiss female mice have indicated a low acute toxicity profile for VNI.
Oral administration of single doses up to 400 mg/kg did not result in significant overt signs of

toxicity or mortality.[1] Notably, no acute toxicity was observed at doses up to 200 mg/kg.[1]
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Parameter
Route of
Administrat
ion

Species/Str
ain

Dose Range
Observatio
n

Source

Body Weight

Variation
Oral (p.o.)

Swiss female

mice

25 - 400

mg/kg

No significant

variation

observed

within 48

hours post-

treatment.

[1]

Organ-to-

Body Weight

Ratio

Oral (p.o.)
Swiss female

mice

25, 200, 400

mg/kg

Minor,

statistically

significant

decrease in

heart weight

at 25 and 400

mg/kg. Minor,

statistically

significant

increase in

liver weight at

200 mg/kg.

[1]

No-

Observed-

Adverse-

Effect Level

(NOAEL)

Oral (p.o.) Swiss female

mice

Up to 400

mg/kg

A NOAEL of

200 mg/kg

has been

suggested

based on the

absence of

acute toxicity

signs.

Another

source

indicates a

NOAEL of

400 mg/kg in

the context of

[2][3]
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low acute

toxicity.

LD50 Oral (p.o.) Mouse
Not

Determined

A precise

LD50 value

for VNI in

mice has not

been

established in

the reviewed

literature.

Experimental Protocol: Acute Oral Toxicity
The acute oral toxicity of VNI was evaluated in Swiss female mice. The study design is

summarized below.

Experimental Workflow for Acute Oral Toxicity Study of VNI in Mice
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Click to download full resolution via product page

Caption: Workflow for the acute oral toxicity assessment of VNI in mice.
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Methodology:

Animals: Swiss female mice were used for the study.

Dosing: Single doses of VNI (25, 50, 100, 200, and 400 mg/kg) were administered orally

(p.o.) by gavage. A vehicle control group was also included.

Observations: Mice were observed for toxic and sub-toxic symptoms for up to 48 hours post-

administration. Body weight was recorded at the beginning and end of the observation

period.

Endpoint Analysis: After 48 hours, animals were euthanized. The weights of the spleen,

kidney, lung, heart, and liver were measured to calculate organ-to-body weight ratios. Blood

samples were collected for biochemical analysis.

Mechanism of Action and Signaling Pathway
VNI functions as an inhibitor of CYP51, a crucial cytochrome P450 enzyme in the sterol

biosynthesis pathway. This pathway is essential for the production of ergosterol in fungi and

protozoa, and cholesterol in mammals. By inhibiting CYP51, VNI disrupts the synthesis of

these vital sterols.

Simplified Sterol Biosynthesis Pathway and Inhibition by VNI

Upstream Pathway

CYP51-Mediated Step Downstream Products

Acetyl-CoA HMG-CoA Mevalonate Squalene Lanosterol

CYP51
(Sterol 14α-demethylase) Further IntermediatesVNI Ergosterol (Fungi/Protozoa)

Cholesterol (Mammals)
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Caption: VNI inhibits the CYP51 enzyme in the sterol biosynthesis pathway.

Subchronic and Chronic Toxicity
Currently, there is a lack of publicly available data on the subchronic and chronic toxicity of VNI
in mouse models. Long-term studies are necessary to evaluate the potential for cumulative

toxicity and to establish a more definitive NOAEL for repeated-dose exposure.

Genotoxicity
A reverse mutation assay (Ames test) has been conducted for VNI, which yielded negative

results, indicating no mutagenic potential in this in vitro system.[4] However, a comprehensive

in vivo assessment of genotoxicity in mice, such as a micronucleus assay, is not yet available

in the reviewed literature.

Reproductive and Developmental Toxicity
There is currently no available information regarding the reproductive and developmental

toxicity of VNI in mouse models. These studies are crucial to assess the potential effects on

fertility, embryonic development, and postnatal development.

Histopathology
While acute toxicity studies reported no major histopathological findings in the analyzed organs

(spleen, lung, heart, liver, and kidneys) at the tested doses, detailed histopathological reports

from longer-term studies are not available.[1] Minor changes in heart and liver weight observed

in the acute study warrant further histopathological investigation in subchronic and chronic

studies to understand their toxicological significance.

Conclusion
The available data from acute toxicity studies in mice suggest that VNI has a low acute toxicity

profile when administered orally. The mechanism of action is well-defined as the inhibition of

CYP51. However, a comprehensive toxicological assessment is currently limited by the lack of

data on subchronic and chronic toxicity, genotoxicity in vivo, reproductive and developmental

toxicity, and detailed histopathology from long-term studies. Further investigation into these

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12778335?utm_src=pdf-body
https://www.benchchem.com/product/b12778335?utm_src=pdf-body
https://www.benchchem.com/product/b12778335?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23774435/
https://www.benchchem.com/product/b12778335?utm_src=pdf-body
https://www.researchgate.net/figure/Acute-toxicity-of-VNI-using-Swiss-female-mice-Single-doses-were-administered-on-day-1_fig6_236056556
https://www.benchchem.com/product/b12778335?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12778335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


areas is essential to fully characterize the safety profile of VNI and to support its continued

development as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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